Cas no 944903-86-0 (Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate)

Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate is a versatile heterocyclic compound featuring both an ester and an aminomethyl functional group on an imidazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and bioactive molecules. The presence of the reactive aminomethyl group allows for further functionalization, while the ester moiety offers flexibility in derivatization. Its imidazole scaffold is significant in medicinal chemistry due to its role in hydrogen bonding and metal coordination. The compound is commonly utilized in the synthesis of histamine receptor ligands, enzyme inhibitors, and other nitrogen-containing heterocycles, demonstrating broad utility in drug discovery and fine chemical applications.
Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate structure
944903-86-0 structure
Product name:Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate
CAS No:944903-86-0
MF:C7H11N3O2
MW:169.181141138077
CID:4720988

Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ETHYL 2-(AMINOMETHYL)-1H-IMIDAZOLE-4-CARBOXYLATE
    • AB58030
    • Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate
    • Inchi: 1S/C7H11N3O2/c1-2-12-7(11)5-4-9-6(3-8)10-5/h4H,2-3,8H2,1H3,(H,9,10)
    • InChI Key: HNUAFKNPXNJFBM-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CN=C(CN)N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Topological Polar Surface Area: 81

Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6405040-2.5g
ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate
944903-86-0 95.0%
2.5g
$2996.0 2025-03-15
Enamine
EN300-6405040-5.0g
ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate
944903-86-0 95.0%
5.0g
$4433.0 2025-03-15
Enamine
EN300-6405040-0.25g
ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate
944903-86-0 95.0%
0.25g
$1407.0 2025-03-15
Enamine
EN300-6405040-0.1g
ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate
944903-86-0 95.0%
0.1g
$1345.0 2025-03-15
Enamine
EN300-6405040-1.0g
ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate
944903-86-0 95.0%
1.0g
$1529.0 2025-03-15
Enamine
EN300-6405040-10.0g
ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate
944903-86-0 95.0%
10.0g
$6575.0 2025-03-15
abcr
AB576513-1g
Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate HCl, 95%; .
944903-86-0 95%
1g
€354.10 2024-07-20
Enamine
EN300-6405040-0.05g
ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate
944903-86-0 95.0%
0.05g
$1285.0 2025-03-15
Enamine
EN300-6405040-0.5g
ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate
944903-86-0 95.0%
0.5g
$1469.0 2025-03-15
abcr
AB576513-5g
Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate HCl, 95%; .
944903-86-0 95%
5g
€1199.90 2024-07-20

Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate Related Literature

Additional information on Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate

Recent Advances in the Study of Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate (CAS: 944903-86-0)

Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate (CAS: 944903-86-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its potential as a building block for the development of novel therapeutics, including kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and biological activities.

One of the most significant developments in the study of Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and researchers have explored the use of this compound to develop selective inhibitors for specific kinase pathways. Recent publications have demonstrated its utility in creating derivatives that exhibit potent inhibitory activity against tyrosine kinases, which are often implicated in tumor growth and progression.

In addition to its applications in oncology, Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate has also been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This has led to increased interest in its potential as a scaffold for the development of new antibiotics, particularly in light of the growing problem of antibiotic resistance.

Another area of research has focused on the anti-inflammatory effects of Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate derivatives. Recent preclinical studies have demonstrated that certain modifications to the core structure can enhance its ability to modulate inflammatory pathways, making it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate has also seen advancements, with researchers developing more efficient and scalable methods for its production. Recent publications have highlighted the use of green chemistry principles to optimize the synthesis process, reducing the environmental impact while maintaining high yields and purity. These improvements are critical for facilitating the compound's use in large-scale pharmaceutical manufacturing.

In conclusion, Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate (CAS: 944903-86-0) continues to be a versatile and valuable compound in the field of medicinal chemistry. Its applications in kinase inhibition, antimicrobial therapy, and anti-inflammatory drug development underscore its potential as a key building block for future therapeutics. Ongoing research is expected to further elucidate its mechanisms of action and expand its utility in addressing unmet medical needs.

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